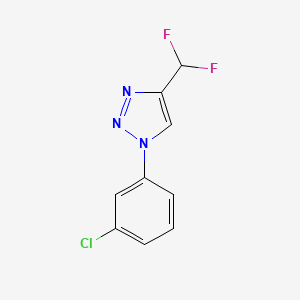

1-(3-chlorophenyl)-4-(difluoromethyl)-1H-1,2,3-triazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(3-chlorophenyl)-4-(difluoromethyl)-1H-1,2,3-triazole is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a chlorophenyl group and a difluoromethyl group attached to the triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-chlorophenyl)-4-(difluoromethyl)-1H-1,2,3-triazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Huisgen 1,3-dipolar cycloaddition reaction, where an azide and an alkyne react to form the triazole ring. The reaction conditions often include the use of copper(I) catalysts to facilitate the cycloaddition process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

1-(3-chlorophenyl)-4-(difluoromethyl)-1H-1,2,3-triazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out to modify the functional groups attached to the triazole ring.

Substitution: The chlorophenyl group can participate in substitution reactions, where the chlorine atom is replaced by other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents to the chlorophenyl group.

Scientific Research Applications

1-(3-chlorophenyl)-4-(difluoromethyl)-1H-1,2,3-triazole has found applications in several scientific research areas:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(3-chlorophenyl)-4-(difluoromethyl)-1H-1,2,3-triazole involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The presence of the chlorophenyl and difluoromethyl groups can enhance its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

1-(3-chlorophenyl)-1H-1,2,3-triazole: Lacks the difluoromethyl group, which may result in different chemical and biological properties.

1-(4-chlorophenyl)-4-(difluoromethyl)-1H-1,2,3-triazole: The position of the chlorine atom on the phenyl ring is different, potentially affecting its reactivity and applications.

Uniqueness

1-(3-chlorophenyl)-4-(difluoromethyl)-1H-1,2,3-triazole is unique due to the combination of the chlorophenyl and difluoromethyl groups, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Biological Activity

1-(3-Chlorophenyl)-4-(difluoromethyl)-1H-1,2,3-triazole is a member of the triazole family, which has garnered interest in medicinal chemistry for its diverse biological activities. This compound's structure allows it to interact with various biological targets, making it a candidate for applications in antimicrobial and anticancer therapies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a triazole ring, which is known for its ability to stabilize various substituents that contribute to its biological activity.

The biological activity of triazoles often involves:

- Enzyme Inhibition : Triazoles can inhibit enzymes critical for the proliferation of cancer cells or the metabolism of pathogens.

- Receptor Binding : They may bind to specific receptors that regulate cellular pathways related to growth and survival.

Antimicrobial Activity

Triazole derivatives, including this compound, have shown promising antimicrobial properties. Research indicates that these compounds exhibit significant activity against a range of pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | < 10 µg/mL |

| Staphylococcus aureus | < 5 µg/mL |

Studies have demonstrated that the presence of the difluoromethyl group enhances the compound's potency against these microorganisms compared to other triazole derivatives .

Anticancer Activity

The anticancer potential of this compound has been evaluated against various cancer cell lines. Notable findings include:

- Cell Lines Tested : MCF-7 (breast cancer), HCT-116 (colon cancer).

- IC50 Values : The compound exhibited IC50 values ranging from 1.5 µM to 4.0 µM, indicating significant antiproliferative effects.

A comparative analysis with other triazole derivatives shows that this compound outperforms several standard chemotherapeutics in certain assays .

Case Studies

Recent studies have highlighted the effectiveness of triazole derivatives in clinical settings:

- Study on Anticancer Properties : In a study involving the treatment of MCF-7 and HCT-116 cell lines, this compound demonstrated superior cytotoxicity compared to doxorubicin and 5-fluorouracil. The mechanism was linked to increased levels of reactive oxygen species (ROS) leading to apoptosis .

- Antimicrobial Efficacy : Another study focused on the antimicrobial properties of this compound against Staphylococcus aureus. The results indicated that it inhibited bacterial growth effectively at low concentrations .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be contrasted with other triazole derivatives:

| Compound | Structure Features | Anticancer Activity (IC50) | Antimicrobial Activity |

|---|---|---|---|

| This compound | Contains difluoromethyl group | 1.5 - 4.0 µM | Effective against E. coli and S. aureus |

| N-(3-methoxybenzyl)-triazole derivative | Lacks difluoromethyl group | Higher IC50 values | Reduced efficacy |

| Standard chemotherapeutics | Varied structures | >10 µM | Variable |

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for preparing 1-(3-chlorophenyl)-4-(difluoromethyl)-1H-1,2,3-triazole, and how can regioselectivity be controlled?

The synthesis of triazole derivatives typically employs Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which ensures regioselective formation of 1,4-disubstituted triazoles . For this compound:

- Precursor Design : Use 3-chlorophenyl azide and a terminal alkyne bearing a difluoromethyl group.

- Catalytic System : Optimize Cu(I) sources (e.g., CuSO₄/Na ascorbate) to minimize side reactions and improve yield.

- Reaction Monitoring : Track progress via TLC (silica gel, hexane/ethyl acetate) and confirm purity by HPLC (>95%) .

- Regioselectivity : Confirm 1,4-substitution via ¹H NMR (characteristic triazole proton at δ 7.8–8.2 ppm) and compare with literature data .

Q. How should researchers characterize the structural and electronic properties of this triazole derivative?

- Nuclear Magnetic Resonance (NMR) :

- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+) with <2 ppm error .

- X-ray Crystallography : Resolve bond angles and substituent orientations (e.g., Cl/F interactions) if single crystals are obtainable .

Q. What analytical methods are critical for assessing purity and stability during storage?

- HPLC-DAD/ELSD : Use C18 columns (acetonitrile/water gradients) to detect impurities (<0.5%) .

- Stability Testing : Store under inert gas at -20°C; monitor decomposition via periodic NMR or LC-MS over 6–12 months .

Advanced Research Questions

Q. How does the difluoromethyl group influence the compound’s reactivity and biological activity compared to other substituents?

- Electronic Effects : The difluoromethyl group (-CF₂H) is electron-withdrawing, altering triazole ring electron density and hydrogen-bonding potential. Compare with analogs (e.g., -CH₃, -CF₃) via computational DFT studies (e.g., Mulliken charges) .

- Biological Implications : In SAR studies, -CF₂H may enhance metabolic stability or target binding. Test against microbial panels (e.g., MIC assays) and compare with chlorophenyl-triazole-carboxylic acid analogs .

Q. What experimental approaches resolve contradictions in reported bioactivity data for similar triazoles?

- Dose-Response Validation : Replicate assays (e.g., IC₅₀ for enzyme inhibition) under standardized conditions (pH, temperature, solvent controls).

- Off-Target Screening : Use proteome-wide profiling (e.g., thermal shift assays) to identify non-specific interactions .

- Meta-Analysis : Cross-reference data from structurally analogous compounds (e.g., 1-(3-fluorophenyl)-triazoles) to isolate substituent-specific effects .

Q. How can computational modeling guide the design of derivatives with improved target selectivity?

- Molecular Docking : Model interactions with target proteins (e.g., cytochrome P450) using AutoDock Vina. Prioritize derivatives with enhanced binding scores.

- MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories (e.g., GROMACS) .

- ADMET Prediction : Use SwissADME to optimize logP, solubility, and bioavailability .

Q. What strategies mitigate challenges in scaling up synthesis while maintaining regiochemical fidelity?

- Catalyst Immobilization : Employ heterogeneous catalysts (e.g., Ag-Zn nanoheterostructures) to improve recyclability and reduce metal leaching .

- Flow Chemistry : Optimize continuous-flow reactors for CuAAC to enhance yield (>80%) and reduce reaction time .

- In-line Analytics : Integrate PAT (process analytical technology) for real-time monitoring of key intermediates .

Q. Methodological Considerations

Properties

CAS No. |

916151-12-7 |

|---|---|

Molecular Formula |

C9H6ClF2N3 |

Molecular Weight |

229.61 g/mol |

IUPAC Name |

1-(3-chlorophenyl)-4-(difluoromethyl)triazole |

InChI |

InChI=1S/C9H6ClF2N3/c10-6-2-1-3-7(4-6)15-5-8(9(11)12)13-14-15/h1-5,9H |

InChI Key |

CBPBTETZOYKCNX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)N2C=C(N=N2)C(F)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.